CU-Cpt22

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CU-Cpt22 is a potent protein complex of toll-like receptor 1 and 2 (TLR1/2) inhibitor . It competes with the synthetic triacylated lipoprotein (Pam3CSK4) binding to TLR1/2 .

Synthesis Analysis

CU-Cpt22 is the first probe for the complex between toll-like receptors TLR1 and TLR2 . It binds at the interface of TLR1 and TLR2 .Molecular Structure Analysis

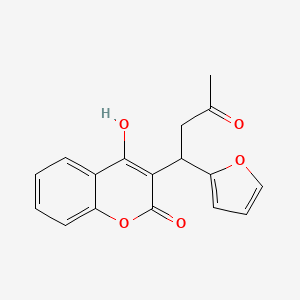

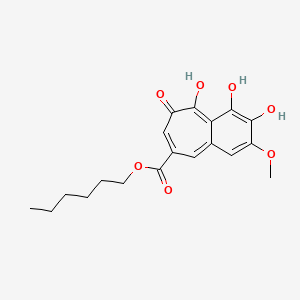

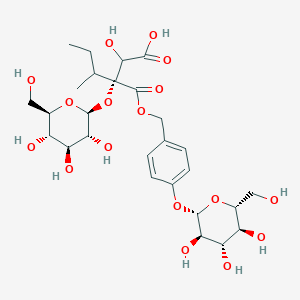

The chemical formula of CU-Cpt22 is C19H22O7 . Its exact mass is 362.14 and its molecular weight is 362.378 . The elemental analysis shows that it contains C (62.98%), H (6.12%), and O (30.91%) .Chemical Reactions Analysis

CU-Cpt22 is known to block Pam3CSK4-induced TLR1/2 activation .Physical And Chemical Properties Analysis

The molecular formula of CU-Cpt22 is C19H22O7 . Its formula weight is 362.4 .科学研究应用

Inhibition of TLR2-Induced Inflammation

CU-Cpt22 is known to be an inhibitor of Toll-like receptor 2 (TLR2) responses, which are involved in various inflammatory immune disorders . It has been found to significantly inhibit TLR2/1 signaling induced by the TLR2/1 agonist Pam3CSK4 . This suggests that CU-Cpt22 could be used in the treatment of TLR2-mediated inflammatory immune diseases .

Potential Substitute for Phloretin

Phloretin is a naturally occurring dietary flavonoid with anti-inflammatory activity. However, it has been found that CU-Cpt22 could potentially serve as a viable substitute for phloretin . At a concentration of 40 μM, CU-Cpt22 reduced the survival of HEK293-hTLR2 cells by 18.9%, while phloretin reduced survival by only 7.92% .

Treatment of Type 2 Diabetes Mellitus Associated Neuropathic Pain

CU-Cpt22 has been found to ameliorate neuropathic pain in type 2 diabetes mellitus (T2DM) by promoting M2 phenotype macrophages . It has been shown to suppress inflammation and induce M2 macrophages in the sciatic nerve (SCN) from T2DM mice, and improve the paw withdrawal threshold in T2DM mice .

Repolarizing Pro-inflammatory Macrophages

CU-Cpt22 has been found to prevent pro-inflammatory cytokine production in lipopolysaccharides (LPS)-treated bone marrow-derived macrophages (BMDMs) and re-polarize them to M2 phenotype . This suggests that CU-Cpt22 could be used in the treatment of conditions associated with pro-inflammatory macrophages .

作用机制

Target of Action

CU-CPT22 is a potent protein complex of toll-like receptor 1 and 2 (TLR1/2) inhibitor . These receptors are a part of the innate immune system and play a key role in recognizing pathogen-derived macromolecules .

Mode of Action

CU-CPT22 competes with the synthetic triacylated lipoprotein (Pam3CSK4) for binding to TLR1/2 . It blocks Pam3CSK4-induced TLR1/2 activation . The inhibition constant (Ki) of CU-CPT22 is 0.41 µM, indicating its high affinity for TLR1/2 .

Biochemical Pathways

The activation of TLR1/2 leads to the production of inflammatory cytokines, antimicrobial factors, and cell death factors . CU-CPT22, by inhibiting TLR1/2, can potentially modulate these biochemical pathways .

Pharmacokinetics

It’s important to note that cu-cpt22 shows no significant cytotoxicity at various concentrations up to 100 µm in raw 2647 cells , suggesting a favorable safety profile.

Result of Action

CU-CPT22 can inhibit about 60% of TNF-α and 95% of IL-1β at 8 µM . These are pro-inflammatory cytokines, and their inhibition can lead to a reduction in inflammation. Thus, CU-CPT22 suppresses TLR1/2-mediated inflammation response .

安全和危害

未来方向

CU-Cpt22 shows potential in the treatment of type 2 diabetes mellitus associated neuropathic pain by repolarizing pro-inflammatory macrophages . It has been found to suppress inflammation and induce M2 macrophages in sciatic nerve from T2DM mice, and ameliorate the paw withdrawal threshold in T2DM mice .

属性

IUPAC Name |

hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQFTTUFRSSOHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CU-Cpt22 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)